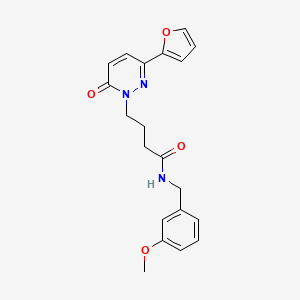
N-(3-fluorophenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, also known as FIIN-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Immune Response Modulation
N-(3-fluorophenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has been studied for its potential to modulate the immune response, particularly in the context of cancer. A study on a similar compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), demonstrated its ability to modify the reactivity of certain lymphoid cell populations affected by tumor growth. The compound was found to augment the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, enhancing tumor cell destruction. It also increased the inhibitory effects of macrophages on tumor cell growth in vitro and restored the alloreactivity of lymphocytes in immunodepressed mice. This compound's immunomodulating effects could potentially be exploited to augment the immune response to tumors (B. S. Wang et al., 2004).
Antimicrobial Activity
Another area of research is the synthesis and evaluation of novel compounds incorporating sulfamoyl moieties, such as N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, for antimicrobial applications. These compounds have been synthesized and tested for their in vitro antibacterial and antifungal activities, showing promising results. The study aimed to develop new heterocyclic compounds suitable for use as antimicrobial agents, contributing to the ongoing search for new antimicrobials in the face of rising antibiotic resistance (E. Darwish et al., 2014).
Antiplasmodial Properties
Research into novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides has revealed potential in vitro antiplasmodial properties. This series of compounds were synthesized and evaluated against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Some compounds showed biological activity, suggesting a possible mode of action against the plasmodial parasite. This research contributes to the development of new treatments for malaria, particularly in the context of drug resistance (M. Mphahlele et al., 2017).
Fluorination and Synthesis Techniques
The compound has also been the subject of studies focusing on the synthesis and functionalization of organic molecules. For instance, research on the fluorination of α-phenylsulfanylacetamides, which could include compounds similar to this compound, has been conducted using difluoroiodotoluene. Such studies are critical for developing new synthetic methodologies that can be applied in various areas of chemical research, including drug development and materials science (M. Greaney & W. Motherwell, 2000).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The compound’s interaction with its targets could result in one or more of these activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Based on the known activities of indole derivatives , the compound could potentially exhibit a range of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S/c23-16-7-6-8-17(13-16)24-22(26)15-25-14-21(19-11-4-5-12-20(19)25)29(27,28)18-9-2-1-3-10-18/h1-14H,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIGQMBLVJPCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2466452.png)
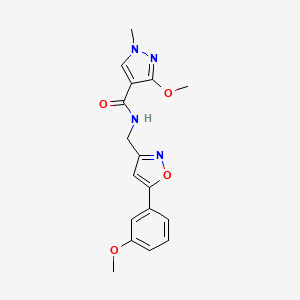
![1-Spiro[2H-indole-3,1'-cyclobutane]-1-ylprop-2-en-1-one](/img/structure/B2466456.png)
![N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2466459.png)
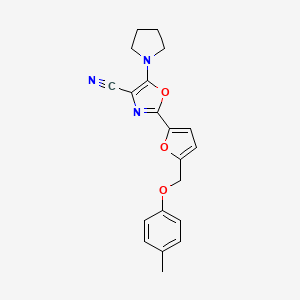
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2466461.png)
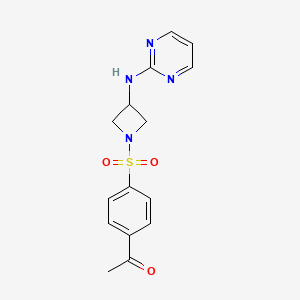
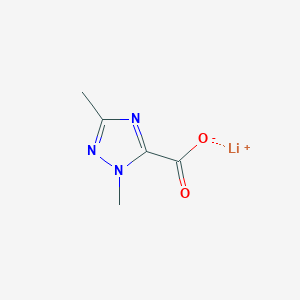

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2466466.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2466467.png)
